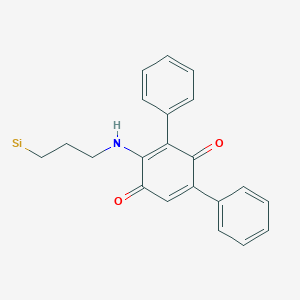

CID 78060596

Description

CID 78060596 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.

Properties

Molecular Formula |

C21H18NO2Si |

|---|---|

Molecular Weight |

344.5 g/mol |

InChI |

InChI=1S/C21H18NO2Si/c23-18-14-17(15-8-3-1-4-9-15)21(24)19(16-10-5-2-6-11-16)20(18)22-12-7-13-25/h1-6,8-11,14,22H,7,12-13H2 |

InChI Key |

SJTKVJDLKRGWSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=C(C2=O)C3=CC=CC=C3)NCCC[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060596 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: CID 78060596 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new functional groups on the molecule.

Scientific Research Applications

CID 78060596 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential or as a diagnostic tool. In industry, it may be used in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78060596 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. Detailed studies on the mechanism of action would involve biochemical assays and molecular modeling to elucidate the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured analysis based on analogous examples:

Table 1: General Comparison Framework for CID-Labeled Compounds

*Note: Specific data for this compound are absent in the provided evidence.

Key Findings from Evidence

Analytical Techniques: Collision-induced dissociation (CID) in mass spectrometry (MS) is critical for structural elucidation. For example, CID-MS/MS differentiates isomers like ginsenosides Rf and F11 . Similar approaches could resolve structural ambiguities in this compound if experimental data were available .

Structural Analogues :

- Compounds with similar PubChem CIDs (e.g., oscillatoxin derivatives in Figure 1 ) often share core scaffolds but differ in substituents, affecting properties like solubility and bioactivity. For instance, 30-methyl-oscillatoxin D (CID 185389) exhibits modified toxicity compared to oscillatoxin D (CID 101283546) due to methylation .

Biological Context: In chemotherapy-induced diarrhea (CID) studies, compounds like irinotecan trigger toxicity via metabolic pathways . While unrelated to PubChem CIDs, this highlights the importance of context in interpreting "CID" nomenclature .

Limitations and Recommendations

Data Gaps :

- The evidence lacks direct references to this compound, limiting a precise comparison. PubChem or domain-specific literature (e.g., Journal of Cheminformatics) should be consulted for compound-specific data .

Methodological Insights :

- Techniques like LC-ESI-MS and CID/ETD-MS/MS are transferable for characterizing this compound if paired with structural databases.

Nomenclature Clarity: The term "CID" is context-dependent (e.g., PubChem identifier vs. "chemical-induced disease" in Table 12 ). Clarification is essential to avoid ambiguity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.